[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
This compound is a benzothiazine derivative characterized by a 1,4-benzothiazin core substituted with a 3-ethylphenyl group at position 4, a fluorine atom at position 6, and a sulfone group (1,1-dioxido). The methanone moiety is linked to a 4-methylphenyl group at position 2.
Properties
IUPAC Name |
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-3-17-5-4-6-20(13-17)26-15-23(24(27)18-9-7-16(2)8-10-18)30(28,29)22-12-11-19(25)14-21(22)26/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZHCAZIYQBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone often involves:
Starting from 4-methylphenyl methanone as the core structure.
A multi-step reaction process introducing 3-ethylphenyl, 6-fluoro, and benzothiazinyl groups.
Use of specific catalysts and solvents to achieve the desired molecular configuration.
Reaction conditions such as temperature, pressure, and pH must be meticulously controlled to ensure the correct attachment of each functional group.
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Continuous flow reactors to manage complex reaction sequences.
Catalysts like palladium or platinum compounds to facilitate efficient synthesis.
Advanced purification techniques to isolate and purify the final product, ensuring high yield and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: It can be oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can modify its electronic properties and reactivity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, altering different substituent groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine, bromine under controlled conditions.
Major Products
Products from these reactions include various functional derivatives that can be employed in further chemical applications or research.
Scientific Research Applications
4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Industry: Utilized in the manufacturing of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: Binding to particular enzymes or receptors, inhibiting or enhancing their activity.
Pathways Involved: It can modulate biochemical pathways, affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituents on the benzothiazin core and the aryl methanone group:
| Compound Name | Core Substituents | Methanone Substituent | Key Structural Differences |
|---|---|---|---|
| Target Compound | 4-(3-ethylphenyl), 6-fluoro, 1,1-dioxido | 4-methylphenyl | Baseline for comparison |
| 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-chloro-4-methylphenyl, 6-fluoro, sulfone | 4-ethoxyphenyl | Chlorine vs. ethyl; ethoxy vs. methyl |
| [3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | N/A (non-benzothiazin) | 4-methylphenyl | Nitro and dihydroxy groups |
- Electronic Effects : The 3-ethylphenyl group in the target compound is less electron-withdrawing than the 3-chloro-4-methylphenyl group in the analog from . This may reduce electrophilic reactivity but enhance lipophilicity.
- Steric Considerations : The bulkier 3-chloro-4-methylphenyl substituent in the analog could hinder molecular packing, affecting crystallinity or melting points .
Structural and Conformational Analysis
- Ring Puckering: The benzothiazin core’s conformation may influence bioactivity.
- Crystallography Tools : Software like SHELX and ORTEP are critical for resolving anisotropic displacement parameters, especially for fluorine and sulfone groups, which exhibit strong electron density.
Biological Activity
The compound 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, often referred to as a benzothiazin derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.43 g/mol. The structure features a benzothiazin core, which is known for its diverse pharmacological properties. The presence of fluorine and various phenyl groups enhances its biological activity.
Biological Activity Overview
Research indicates that benzothiazin derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazin derivatives possess significant antibacterial properties, particularly against Mycobacterium tuberculosis. The mechanism involves the inhibition of essential bacterial enzymes.
- Anticancer Properties : Recent investigations have highlighted the cytotoxic effects of these compounds on various cancer cell lines. For instance, a study demonstrated that certain benzothiazin derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzothiazins are known to inhibit enzymes critical for bacterial survival, such as DprE1 (an essential enzyme for mycobacterial cell wall synthesis), leading to bactericidal effects.
- Induction of Apoptosis in Cancer Cells : The compound promotes apoptosis through mitochondrial pathways, influencing the expression of pro-apoptotic and anti-apoptotic proteins.
- Anti-inflammatory Effects : Some studies suggest that benzothiazin derivatives might exhibit anti-inflammatory properties by modulating cytokine production.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of various benzothiazin derivatives against Mycobacterium tuberculosis. The results indicated that the compound significantly reduced bacterial load in vitro and showed promising results in animal models as well.
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the compound was tested against several cancer cell lines, including A431 (epidermoid carcinoma). The findings revealed an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
